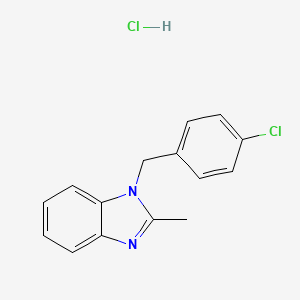

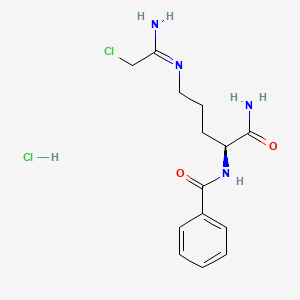

Cloroamidinio clorhidrato

Descripción general

Descripción

El clorhidrato de Cl-amidin es un inhibidor potente y activo por vía oral de las peptidil arginina desiminasas (PAD), un grupo de enzimas dependientes del calcio que desempeñan funciones críticas en diversas patologías, incluyendo enfermedades autoinmunes, enfermedades neurodegenerativas y cáncer . El compuesto es conocido por su capacidad para inducir la apoptosis en células cancerosas y regular la expresión de microRNA-16, lo que lleva al arresto del ciclo celular .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El clorhidrato de Cl-amidin ejerce sus efectos inhibiendo irreversiblemente las enzimas PAD mediante la modificación covalente del residuo de cisteína del sitio activo El compuesto también induce la expresión de microRNA-16, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Además, se ha demostrado que el clorhidrato de Cl-amidin suprime el estrés oxidativo y el daño al ADN, contribuyendo a sus propiedades antiinflamatorias y anticancerígenas .

Compuestos Similares:

Clorhidrato de D-Cl-amidin: Un isómero estereoisómero del clorhidrato de Cl-amidin con efectos inhibitorios similares sobre las enzimas PAD.

Cl-amidin TFA: Una forma de sal de ácido trifluoroacético de Cl-amidin con actividad biológica comparable.

Unicidad: El clorhidrato de Cl-amidin es único debido a su alta potencia y selectividad para las enzimas PAD, así como su capacidad para inducir la apoptosis y regular la expresión génica a través de microRNA-16 . Su encapsulación en microesferas de poli(3-hidroxibutirato) para liberación controlada mejora aún más su potencial terapéutico .

Análisis Bioquímico

Biochemical Properties

Cl-amidine hydrochloride is an irreversible inhibitor of PADs, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM for PAD1, PAD3, and PAD4, respectively . PADs are a group of calcium-dependent enzymes that play critical roles in various biological processes, including gene regulation, cell differentiation, and apoptosis .

Cellular Effects

Cl-amidine hydrochloride has been shown to induce apoptosis in cancer cells . It has also been reported to induce microRNA (miR)-16, leading to cell cycle arrest . In addition, Cl-amidine hydrochloride can prevent histone 3 citrullination and neutrophil extracellular trap formation .

Molecular Mechanism

The molecular mechanism of Cl-amidine hydrochloride involves its binding to PADs, leading to their irreversible inhibition . By inhibiting this process, Cl-amidine hydrochloride can affect various cellular functions, including gene expression and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, Cl-amidine hydrochloride has been shown to have a sustained effect over time . There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .

Dosage Effects in Animal Models

In animal models, Cl-amidine hydrochloride has been shown to improve survival in a murine sepsis model . It also decreases the citrulline content in serum and joints and reduces the development of IgG autoantibodies in a mouse model of collagen-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a PAD inhibitor, it likely interacts with metabolic pathways involving protein arginine methylation .

Transport and Distribution

Its ability to inhibit PADs suggests that it can permeate cell membranes and interact with intracellular proteins .

Subcellular Localization

Given its role as a PAD inhibitor, it is likely to be found wherever PAD enzymes are localized, which includes the cytoplasm and nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de clorhidrato de Cl-amidin generalmente involucra la reacción de una amidina halogenada con ácido clorhídrico. Un método común incluye el uso de éster de polifosfato de etilo (PPE) para promover la ciclodeshidratación de N-aril-N'-acilalquilendiaminas . Este método es eficiente y produce grandes cantidades del producto deseado en un tiempo de reacción corto.

Métodos de Producción Industrial: La producción industrial de clorhidrato de Cl-amidin a menudo involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Se ha explorado la encapsulación de Cl-amidin en microesferas de poli(3-hidroxibutirato) para aplicaciones de liberación controlada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de Cl-amidin experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el clorhidrato de Cl-amidin.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos halogenados y catalizadores como el paladio sobre carbono se emplean comúnmente.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de amidinas sustituidas .

Comparación Con Compuestos Similares

D-Cl-amidine hydrochloride: A stereoisomer of Cl-amidine hydrochloride with similar inhibitory effects on PAD enzymes.

Cl-amidine TFA: A trifluoroacetic acid salt form of Cl-amidine with comparable biological activity.

Uniqueness: Cl-amidine hydrochloride is unique due to its high potency and selectivity for PAD enzymes, as well as its ability to induce apoptosis and regulate gene expression through microRNA-16 . Its encapsulation in poly(3-hydroxybutyrate) microspheres for controlled release further enhances its therapeutic potential .

Propiedades

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMEGSAOZAJIV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-26-8 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

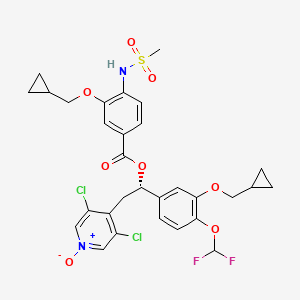

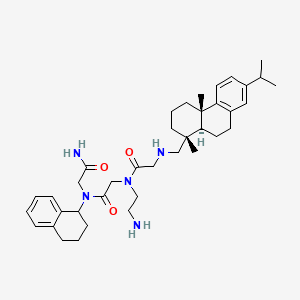

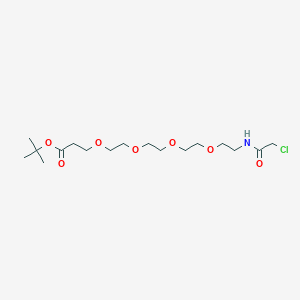

Feasible Synthetic Routes

Q1: How does Cl-amidine hydrochloride interact with its target and what are the downstream effects on cardiac fibrosis?

A1: Cl-amidine hydrochloride acts as an inhibitor of peptidyl arginine deiminases (PADs). While the specific PAD targeted in the study is not explicitly mentioned, the research demonstrates that inhibiting PAD activity with Cl-amidine hydrochloride leads to several downstream effects that mitigate cardiac fibrosis:

- Reduced Fibrosis: Cl-amidine treatment significantly reduced the amount of fibrosis in the heart tissue of mice subjected to angiotensin II-induced cardiac hypertrophy. []

- Improved Cardiac Function: The treatment led to a decrease in the heart/body ratio and left ventricular posterior wall diastole, indicating improved heart function. []

- Normalization of Protein Expression: Proteomics analysis revealed that Cl-amidine treatment helped normalize the expression of proteins involved in fibrosis (e.g., periostin), cytoskeleton organization (e.g., transgelin), and remodeling (e.g., myosin light chain, carbonic anhydrase). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)